4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide
Description
4-Bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a 7-methoxy group, and a 4-bromobenzamide moiety at position 2. Its crystal structure determination likely employs tools like SHELX, a widely used software suite for small-molecule crystallography .
Properties
IUPAC Name |
4-bromo-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-18-4-2-3-17-19(26-23(28)14-5-9-15(24)10-6-14)22(30-21(17)18)20(27)13-7-11-16(25)12-8-13/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCLWBKAFMSACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit inflammatory markers and protect cells from oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Key Differences
The compound is compared to three classes of benzamide derivatives and heterocyclic systems:
Table 1: Structural Comparison of Selected Analogues
Electronic and Steric Effects
- The 7-methoxy group increases electron density on the benzofuran ring, contrasting with the imidazopyrimidine system in 923113-15-9, which offers rigid planar geometry for receptor binding .
- Conformational Flexibility : The benzofuran core in the target compound is less flexible than the piperidine ring in ’s analogue, which adopts a chair conformation. This rigidity may limit binding to targets requiring induced-fit interactions .
Crystallographic and Packing Behavior
Implications for Drug Design
- Bioavailability : The bromo and chloro substituents in the target compound may improve membrane permeability but could increase metabolic stability risks compared to fluorine-containing analogues like 923113-15-9 .
Biological Activity
4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure
The compound features a benzamide core with bromine and chlorine substituents, as well as a methoxybenzofuran moiety. This unique structure contributes to its distinct chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Inflammatory Markers : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
- Cytoprotective Effects : It may protect cells from oxidative stress by modulating antioxidant pathways, thereby reducing cellular damage.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents enhances its lipophilicity, facilitating membrane penetration and increasing efficacy against pathogens.
- Anticancer Properties : Investigations into the anticancer potential of this compound have revealed that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound's ability to reduce inflammation markers positions it as a candidate for therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study reported that derivatives of benzofuran compounds demonstrated significant antimicrobial activity, with specific substitutions enhancing their effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Another investigation highlighted the compound's potential in treating chemotherapy-induced oral mucositis, showcasing its cytoprotective properties .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against common pathogens. Results indicated significant inhibition zones in bacterial cultures, particularly against MRSA and Escherichia coli.
- Cytoprotective Effects : A recent clinical trial evaluated the efficacy of this compound in patients undergoing chemotherapy. Results showed a marked reduction in oral mucositis symptoms compared to control groups, indicating its protective role against oxidative stress.
Q & A
Q. What are the recommended synthetic routes for 4-bromo-N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core. Key steps include:
- Benzofuran Ring Formation: Cyclization of substituted phenols with bromine or chloro-substituted ketones under acidic conditions (e.g., H₂SO₄) to generate the benzofuran scaffold .
- Acylation: Coupling the benzofuran intermediate with 4-bromobenzoyl chloride via nucleophilic acyl substitution. This step requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .
- Optimization: Temperature control (0–5°C during acylation) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, such as hydrolysis of reactive intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern and connectivity. For example, the methoxy group (-OCH₃) shows a singlet at ~3.8 ppm in ¹H NMR, while the benzoyl carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) and detects isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography: Single-crystal analysis provides definitive proof of the 3D structure, particularly for resolving ambiguities in benzofuran ring conformation and substituent orientations .
Q. What computational methods are used to predict the compound’s physicochemical properties?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on reactivity .
- Molecular Dynamics (MD): Simulates solvent interactions and stability in biological matrices .
- Software Tools: Gaussian, ORCA, or Schrödinger Suite for optimizing geometry and calculating spectroscopic parameters .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 5-bromo-7-methyl-2-(4-methylphenyl)benzofuran derivatives) to identify discrepancies in chemical shifts .
- 2D NMR Techniques: Use COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm the linkage between the benzamide and benzofuran moieties .
- Crystallographic Validation: If NMR data conflicts, grow single crystals and perform X-ray diffraction to unambiguously assign the structure .
Q. What strategies are employed to study the reactivity of the benzofuran and benzamide moieties in this compound?
Methodological Answer:
- Electrophilic Substitution: Investigate bromine/chlorine substituent effects on regioselectivity using kinetic studies (e.g., competition experiments with HNO₃/H₂SO₄) .
- Hydrolysis Studies: Monitor the stability of the benzamide group under acidic/basic conditions via HPLC. For example, the 4-chlorobenzoyl group may hydrolyze faster than the bromobenzamide due to electronic effects .
- Cross-Coupling Reactions: Test Suzuki-Miyaura coupling at the bromine site using Pd catalysts to functionalize the molecule for SAR studies .
Q. How does the electronic environment of substituents influence the compound’s spectroscopic properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The 4-chlorobenzoyl group deshields adjacent protons, shifting NMR signals downfield. For example, the benzofuran C3 proton near the chloro group may appear at δ 7.5–8.0 ppm .
- Methoxy Group Effects: The -OCH₃ group donates electron density via resonance, reducing the benzofuran ring’s aromaticity and altering UV-Vis absorption maxima (e.g., λmax shifts from 280 nm to 310 nm) .
Q. What are the key challenges in achieving high purity during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Formation: Use column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted intermediates or diastereomers .
- Metal Contamination: Employ chelating agents (e.g., EDTA) during Pd-catalyzed steps to remove residual catalyst .
- Crystallization Optimization: Screen solvents (e.g., EtOH/H₂O mixtures) to improve crystal purity. Slow cooling rates (1–2°C/min) enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
